
3alpha-Hydroxyolean-11,13(18)-dien-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha-hydroxyolean-11,13(18)-dien-28-oic acid is a pentacyclic triterpenoid that is oleana-11,13(18)-diene substituted by an alpha-hydroxy group at position 3 and a carboxy group at position 28. It has been isolated from the leaves and twigs of Fatsia polycarpa. It has a role as a metabolite and a plant metabolite. It is a hydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Research indicates that compounds including 3alpha-hydroxyolean-11,13(18)-dien-28-oic acid, isolated from Junellia tridens, demonstrate antitubercular activity. This was concluded from the study of various oleanane triterpenes isolated from the plant, which showed effectiveness against Mycobacterium tuberculosis (Caldwell, Franzblau, Suarez, & Timmermann, 2000).
Cancer Research
Several studies have explored the role of oleanolic acid derivatives in cancer research. These compounds modulate multiple signaling pathways in various tumor cells and have shown potent antiangiogenic and antitumor activities in rodent cancer models. Some are under clinical evaluation for cancer therapy (Shanmugam, Dai, Kumar, Tan, Sethi, & Bishayee, 2014).
ACAT Inhibition
Aceriphyllum rossii triterpenoids, including variants of this compound, have been found to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This suggests potential applications in treating diseases associated with cholesterol dysregulation (Han, Kim, Park, Lee, Lee, Kwon, & Baek, 2002).
Cytotoxicity and Antiproliferative Effects
Studies have shown that triterpenes isolated from Aceriphyllum rossii, including derivatives of this compound, exhibit significant cytotoxicity against cancer cell lines. These compounds have potential as therapeutic agents in cancer treatment (Lee, Yoo, Na, Min, Lee, Yun, Jin, Kim, Youn, Chen, Song, & Seong, 2007).
Anti-Inflammatory Activity
Research has identified anti-inflammatory properties in triterpenoids isolated from various plants, including those similar to this compound. These compounds inhibit inflammatory responses in cell models, suggesting potential therapeutic applications in inflammation-related disorders (Lin, Chang, Liao, Chen, & Tsai, 2013).
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8-9,21-23,31H,10-18H2,1-7H3,(H,32,33)/t21-,22+,23+,27-,28+,29+,30-/m0/s1 |
Clave InChI |
XMOMYSSKYVFTKO-LNVXMQETSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


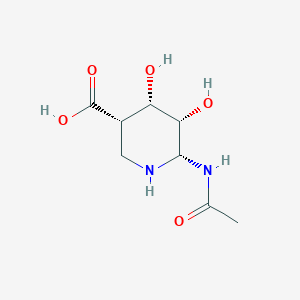
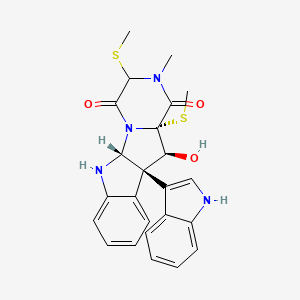

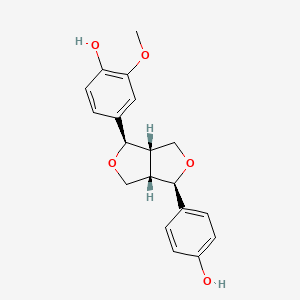
![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)
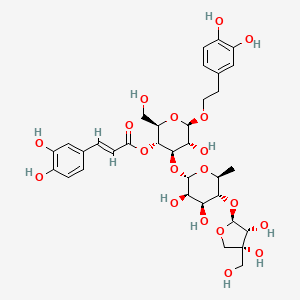


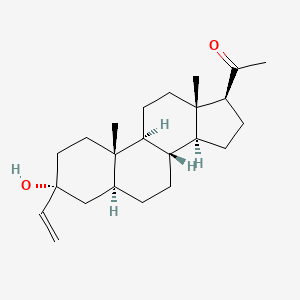

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

